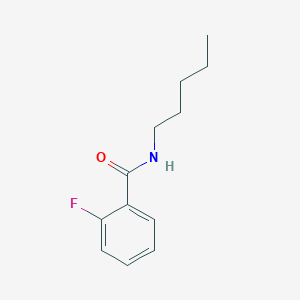
2-fluoro-N-pentylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-pentylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a fluorine atom at the second position and a pentyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 2-fluoro-N-pentyl- typically involves the condensation of 2-fluorobenzoic acid with pentylamine. The reaction is carried out under mild conditions using a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable.
Types of Reactions:
Oxidation: 2-fluoro-N-pentylbenzamide can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced products.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-fluoro-N-pentylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of benzamide, 2-fluoro-N-pentyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.
類似化合物との比較
- Benzamide, 2-fluoro-N-decyl-
- Benzamide, 2-fluoro-N-methyl-
- Benzamide, 2-chloro-N-pentyl-
Comparison: 2-fluoro-N-pentylbenzamide is unique due to the presence of both the fluorine atom and the pentyl group, which confer specific chemical and biological properties. Compared to benzamide, 2-fluoro-N-decyl-, the shorter pentyl chain in benzamide, 2-fluoro-N-pentyl- may result in different solubility and bioavailability profiles. The presence of the fluorine atom distinguishes it from benzamide, 2-chloro-N-pentyl-, potentially leading to differences in reactivity and binding interactions.
特性
分子式 |
C12H16FNO |
|---|---|
分子量 |
209.26 g/mol |
IUPAC名 |
2-fluoro-N-pentylbenzamide |
InChI |
InChI=1S/C12H16FNO/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15) |
InChIキー |
JAKUXQGBFMCMNT-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C1=CC=CC=C1F |
正規SMILES |
CCCCCNC(=O)C1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















